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Compound of Interest

Compound Name: 3-Chloro-4-nitrobenzoyl chloride

Cat. No.: B2658192

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
3-Chloro-4-nitrobenzoyl chloride (C7HsCI2NOs), a key intermediate in the synthesis of
pharmaceuticals and other fine chemicals.[1] This document is intended for researchers,
scientists, and professionals in drug development who require a deep understanding of the
structural characterization of this molecule through Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited
availability of experimentally acquired spectra in public databases, this guide leverages high-
quality predicted data, interpreted with field-proven insights and compared with data from
structurally related compounds to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

3-Chloro-4-nitrobenzoyl chloride is an aromatic acyl chloride characterized by a benzene
ring substituted with a chloro group, a nitro group, and a benzoyl chloride functional group. The
relative positions of these substituents (chloro at position 3 and nitro at position 4) create a
specific electronic environment that dictates its reactivity and results in a unique spectroscopic
fingerprint.

Molecular Properties Summary
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Property Value Source

3-chloro-4-nitrobenzoyl

IUPAC Name chloride PubChem|[2]
CAS Number 55737-29-6 PubChem|[2]
Molecular Formula C7H3CI2NOs PubChem|[2]
Molecular Weight 220.01 g/mol PubChem][2]
Monoisotopic Mass 218.9489983 Da PubChem|[2]

To fully elucidate the structure of 3-Chloro-4-nitrobenzoyl chloride, a combination of
spectroscopic techniques is essential. *H and 3C NMR provide information about the carbon-
hydrogen framework, IR spectroscopy identifies the functional groups present, and mass
spectrometry reveals the molecular weight and fragmentation pattern.

Caption: Chemical structure of 3-Chloro-4-nitrobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by
providing information about the chemical environment of atomic nuclei. For 3-Chloro-4-
nitrobenzoyl chloride, *H and 13C NMR are patrticularly informative.

'H NMR Spectroscopy

The *H NMR spectrum of 3-Chloro-4-nitrobenzoyl chloride is expected to show three signals
in the aromatic region, corresponding to the three protons on the benzene ring. The chemical
shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects
of the nitro, chloro, and benzoyl chloride groups.

Experimental Protocol: Acquiring *H NMR Spectra

A standard protocol for acquiring a *H NMR spectrum of a compound like 3-Chloro-4-
nitrobenzoyl chloride would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR tube. The choice of
solvent is critical as it can influence chemical shifts.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment
would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,
and integrating the signals.

Predicted *H NMR Data (in CDCIs)

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (J, H2)
H-2 8.2-84 d ~2
H-5 7.8-8.0 dd ~8, ~2
H-6 8.0-8.2 d ~8
Interpretation:

e H-2: This proton is ortho to the benzoyl chloride group and meta to the chloro group. Itis
expected to appear as a doublet due to coupling with H-6. Its downfield shift is due to the
deshielding effect of the adjacent carbonyl group.

H-6: This proton is ortho to the nitro group and meta to the benzoyl chloride group. It will
appear as a doublet due to coupling with H-5. The strong electron-withdrawing nature of the
nitro group causes a significant downfield shift.

H-5: This proton is situated between two protons (H-2 and H-6) and will therefore appear as
a doublet of doublets due to coupling with both.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Due to
the low natural abundance of the 13C isotope, a greater number of scans is typically required
compared to *H NMR.

Predicted 13C NMR Data (in CDCl3)

Carbon Predicted Chemical Shift (ppm)
C=0 167 - 169
C-4 (C-NO2) 150 - 152
C-1 (C-COCI) 138 - 140
C-3 (C-Cl) 135 - 137
C-6 131 - 133
C-2 128 - 130
C-5 124 - 126

Interpretation:

e Carbonyl Carbon (C=0): The carbonyl carbon of the acid chloride is expected to be the most
downfield signal due to the strong deshielding effect of the attached oxygen and chlorine
atoms.

o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
attached substituents. The carbons directly attached to the electron-withdrawing nitro (C-4)
and chloro (C-3) groups, as well as the carbon attached to the benzoyl chloride group (C-1),
are expected to be shifted downfield. The remaining aromatic carbons (C-2, C-5, and C-6)
will appear at relatively upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Experimental Protocol: Acquiring IR Spectra

For a solid sample like 3-Chloro-4-nitrobenzoyl chloride, a common method for obtaining an
IR spectrum is using a Potassium Bromide (KBr) pellet:

o Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry
KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,
transparent pellet.

e Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the
spectrum.

Predicted Characteristic IR Absorption Bands

Functional Group Wavenumber (cm~?) Intensity

C=0 (acid chloride) 1780 - 1740 Strong

NO2z (asymmetric stretch) 1570 - 1500 Strong

NO2z (symmetric stretch) 1370 - 1300 Strong

C=C (aromaitic) 1600 - 1450 Medium to Weak
C-ClI 800 - 600 Strong

Interpretation:

e C=0 Stretch: A strong absorption band in the region of 1780-1740 cm~! is a characteristic
feature of the carbonyl group in an acid chloride. This is typically at a higher wavenumber
than the carbonyl stretch in other carboxylic acid derivatives.

o NO:2 Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric
stretch between 1570-1500 cm~* and a symmetric stretch between 1370-1300 cm~1.

e Aromatic C=C Stretches: Several bands of medium to weak intensity in the 1600-1450 cm~1
region are indicative of the aromatic ring.
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e C-CI Stretch: A strong absorption in the fingerprint region (below 1000 cm~?) can be

attributed to the C-ClI stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight of a compound and its fragmentation pattern,

which can aid in structural elucidation.

Experimental Protocol: Acquiring Mass Spectra

Electron lonization (EIl) is a common technique for the mass spectrometric analysis of relatively

small, volatile molecules.

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam,

leading to the ejection of an electron and the formation of a molecular ion (M+*e).

e Fragmentation: The molecular ion, being a radical cation, can undergo fragmentation to

produce smaller, charged fragments.

e Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a

mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI)

mlz lon

219/221/223 [M]*e (Molecular lon)

184/186 [M-CIJ*

154/156 [M-CI-NOJ*

126/128 [M-CI-NO2]*
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Interpretation:

e Molecular lon Peak: The molecular ion peak is expected at m/z 219 (for 3°Clz) and 221 (for
35CIR”CI) and 223 (for 37Cl2), reflecting the isotopic distribution of chlorine. The relative
intensities of these peaks will depend on the natural abundance of the chlorine isotopes.

» Fragmentation Pattern: The most likely initial fragmentation is the loss of the chlorine atom
from the benzoyl chloride group to form a stable acylium ion at m/z 184/186. Subsequent
fragmentations may involve the loss of the nitro group (as NO or NO2z) from the aromatic
ring.

Predicted Mass Spectrometry Fragmentation of 3-Chloro-4-nitrobenzoyl chloride

C7H3CI2NOs3
m/z = 219/221/223

[M-CI*
m/z = 184/186

- NO2

[M-CI-NO2z]*
m/z = 126/128

Click to download full resolution via product page

[M-CI-NOJ*
m/z = 154/156

Caption: Predicted fragmentation pathway for 3-Chloro-4-nitrobenzoyl chloride in EI-MS.

Conclusion

The structural elucidation of 3-Chloro-4-nitrobenzoyl chloride can be confidently achieved
through a combined application of NMR, IR, and MS techniques. While experimental data is
not widely available, the predicted spectra, interpreted in the context of fundamental
spectroscopic principles and data from analogous compounds, provide a robust and reliable
characterization of this important chemical intermediate. This guide serves as a valuable
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resource for scientists and researchers, enabling them to verify the identity and purity of 3-
Chloro-4-nitrobenzoyl chloride in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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